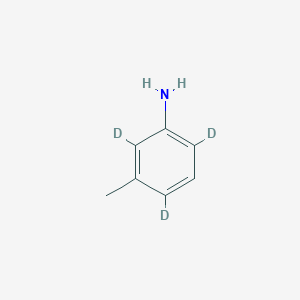
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including ETBC, often involves the use of ethyl bromoacetate in the presence of sodium carbonate . For example, 2-hydroxy-5-nitrobenzaldehyde was treated with ethyl bromoacetate to obtain ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis
The molecular structure of ETBC includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is often constructed using novel methods such as a unique free radical cyclization cascade or proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds, including ETBC, have been utilized in the synthesis of various other compounds. For instance, Ethyl (4-trifluoromethylbenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-trifluoromethyl)phenylquinoxaline 1,4-dioxide and N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine .Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, also known as 4-Trifluoromethyl-benzofuran-2-carboxylic acid ethyl ester, is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities They interact with their targets, leading to changes that result in their biological activities
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells
Advantages and Limitations for Lab Experiments
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate has several advantages and limitations for use in laboratory experiments. This compound is relatively easy to synthesize and is readily available, making it a convenient reagent for use in laboratory experiments. This compound is also relatively stable, making it an ideal reagent for use in long-term experiments. However, this compound is a relatively large molecule and can be difficult to work with in certain experiments. Additionally, this compound can be toxic and should be handled with care.
Future Directions
There are a number of potential future directions for Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate. This compound could be used to study the mechanisms of action of various drugs, as well as the effects of drugs on the body. This compound could also be used to study the structure and function of proteins and enzymes, as well as the mechanisms of enzyme-catalyzed reactions. This compound could also be used to study the structure and function of DNA, as well as the mechanisms of gene expression and regulation. Additionally, this compound could be used to study the effects of various environmental toxins on the body, as well as the mechanisms of toxin action.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate has a range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. This compound has been used to study the structure and function of proteins, as well as the mechanisms of enzyme-catalyzed reactions. This compound has also been used to study the effects of various drugs on the body, as well as the mechanisms of drug action. This compound has also been used to study the structure and function of DNA, as well as the mechanisms of gene expression and regulation.
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOACSSGDJGIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B1459623.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1459626.png)
![Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1459628.png)

![Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1459630.png)

![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)

